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molecular formula C6H13NO B1633473 Piperidin-1-ylmethanol

Piperidin-1-ylmethanol

Cat. No. B1633473
M. Wt: 115.17 g/mol
InChI Key: RJUAEBLXGFKZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334288B2

Procedure details

Piperidinemethanol (10.7 g, 93 mmol) is dissolved in DMA (60 mL), treated with 2-chloro-5-ethylpyrimidine (14.57 g, 102 mmol) and K2CO3 (19.3 g, 140 mmol) and heated to 130° C. overnight. The solid is filtered, washed with DMA and discarded. The filtrate is evaporated and the crude purified by flash chromatography (EtOAc/hexanes gradient) to afford (1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)methanol A1a as yellow oil: 1H-NMR (400 MHz, CDCl3) δ=8.16 (s, 2H), 4.75-4.72 (m, 2H), 3.53 (d, J=6.0 Hz, 2H), 2.91-2.83 (m, 2H), 2.45 (q, J=7.6 Hz, 2H), 1.84-1.73 (m, 3H), 1.27-1.20 (m, 2H), 1.18 (t, J=7.6 Hz, 3H); MS calcd. for [M+H]+ C12H20N3O: 222.1. found: 222.1.
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
14.57 g
Type
reactant
Reaction Step Two
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1[N:15]=[CH:14][C:13]([CH2:16][CH3:17])=[CH:12][N:11]=1.[C:18]([O-])([O-])=[O:19].[K+].[K+]>CC(N(C)C)=O>[CH2:16]([C:13]1[CH:12]=[N:11][C:7]([N:1]2[CH2:2][CH2:3][CH:4]([CH2:18][OH:19])[CH2:5][CH2:6]2)=[N:15][CH:14]=1)[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
N1(CCCCC1)CO
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
14.57 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)CC
Name
Quantity
19.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with DMA
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the crude purified by flash chromatography (EtOAc/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC(=NC1)N1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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